molecular formula C13H14N2 B13770555 3-(2-Phenylethyl)pyridin-4-amine CAS No. 6635-94-5

3-(2-Phenylethyl)pyridin-4-amine

Cat. No.: B13770555
CAS No.: 6635-94-5
M. Wt: 198.26 g/mol
InChI Key: KJHJUZMABIVSMQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-methylpyridin-3-amine and phenylboronic acid can be employed to synthesize this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aminopyridines.

Scientific Research Applications

3-(2-Phenylethyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways . Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic processes and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A compound with a similar pyridine structure but with an amino group at the 4-position.

    2-Phenylethylamine: A compound with a phenylethyl group but lacking the pyridine ring.

    Pyridin-4-amine: A compound with an amino group at the 4-position of the pyridine ring but without the phenylethyl group.

Uniqueness

3-(2-Phenylethyl)pyridin-4-amine is unique due to the combination of the phenylethyl group and the amino group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Properties

CAS No.

6635-94-5

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-(2-phenylethyl)pyridin-4-amine

InChI

InChI=1S/C13H14N2/c14-13-8-9-15-10-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,14,15)

InChI Key

KJHJUZMABIVSMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C=CN=C2)N

Origin of Product

United States

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